molecular formula C22H26N2O3S B3749215 2-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-3,4-DIHYDRO-1H-ISOQUINOLINE

2-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-3,4-DIHYDRO-1H-ISOQUINOLINE

Cat. No.: B3749215
M. Wt: 398.5 g/mol
InChI Key: ATBNVRXTIAYPSY-UHFFFAOYSA-N
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Description

2-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-3,4-DIHYDRO-1H-ISOQUINOLINE is a complex organic compound that features a piperidine ring, a sulfonyl group, and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-3,4-DIHYDRO-1H-ISOQUINOLINE typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then sulfonylated using 4-methylbenzenesulfonyl chloride. The resulting intermediate is then coupled with a dihydroisoquinoline derivative under specific reaction conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-3,4-DIHYDRO-1H-ISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group, leading to different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-3,4-DIHYDRO-1H-ISOQUINOLINE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-3,4-DIHYDRO-1H-ISOQUINOLINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperidine and isoquinoline moieties can also contribute to the compound’s overall biological activity by interacting with various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-3,4-DIHYDRO-1H-ISOQUINOLINE is unique due to the presence of the isoquinoline moiety, which can impart different biological activities compared to its cyclohexane analogs. The combination of the sulfonyl group, piperidine ring, and isoquinoline structure makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-17-6-8-21(9-7-17)28(26,27)24-14-11-19(12-15-24)22(25)23-13-10-18-4-2-3-5-20(18)16-23/h2-9,19H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBNVRXTIAYPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-3,4-DIHYDRO-1H-ISOQUINOLINE
Reactant of Route 2
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2-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-3,4-DIHYDRO-1H-ISOQUINOLINE
Reactant of Route 3
Reactant of Route 3
2-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-3,4-DIHYDRO-1H-ISOQUINOLINE
Reactant of Route 4
Reactant of Route 4
2-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-3,4-DIHYDRO-1H-ISOQUINOLINE
Reactant of Route 5
Reactant of Route 5
2-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-3,4-DIHYDRO-1H-ISOQUINOLINE
Reactant of Route 6
Reactant of Route 6
2-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-3,4-DIHYDRO-1H-ISOQUINOLINE

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